

CAS number for (S)-(1-Methoxyethyl)benzene

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Compound of Interest

Compound Name: (1-Methoxyethyl)benzene

Cat. No.: B1620188

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An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral aromatic ether significant in synthetic organic chemistry.^{[1][2]} Its defined stereochemistry makes it a valuable building block for enantiomerically pure molecules, a critical consideration in modern drug development and discovery.^{[2][3]} This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and potential applications. It includes quantitative data summaries, detailed experimental procedures for its synthesis and characterization, and logical workflows relevant to its application in asymmetric synthesis and biological screening.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of (S)-(1-Methoxyethyl)benzene, designated by the (S)-configuration, is crucial for its specific interactions in chiral environments.^[1]

Table 1: Chemical Identification of (S)-(1-Methoxyethyl)benzene

Identifier	Value	Source
CAS Number	2511-06-0	Sigma-Aldrich[1], ChemBK[4]
IUPAC Name	[(1S)-1-methoxyethyl]benzene	PubChem[1][2][5]
Molecular Formula	C ₉ H ₁₂ O	PubChem[1][2][5], NIST WebBook[6]
Molecular Weight	136.19 g/mol	PubChem[1][2][5]
InChI Key	PLKSMSKTENNPEJ-QMMMGPBSA-N	PubChem[1]

| Canonical SMILES | C--INVALID-LINK--OC | PubChem[5] |

The physical characteristics of (S)-**(1-Methoxyethyl)benzene** are essential for its handling and application.[1] While specific experimental data for the pure (S)-enantiomer is limited, data for the racemic mixture (CAS Number: 4013-34-7) provides a useful approximation.[1][2][6][7][8][9]

Table 2: Physicochemical Data of **(1-Methoxyethyl)benzene**

Property	Value	Conditions	Source
Boiling Point	77 °C	53 Torr	Hoffman Fine Chemicals[1][9]
Boiling Point	160.4 °C	760 mmHg (racemate)	ChemNet[2]
Density	0.933 g/cm ³	(racemate)	ChemNet[2]
Refractive Index	1.49	(racemate)	ChemNet[2]
Flash Point	44 °C	(racemate)	ChemNet[2]
XLogP3-AA	2.1	(Computed)	PubChem[2]

| Topological Polar Surface Area | 9.23 Å² | (Computed) | PubChem[2] |

Synthesis Protocols

The enantioselective synthesis of (S)-**(1-Methoxyethyl)benzene** is critical for obtaining the pure enantiomer.^[1] The most common and effective method is the Williamson ether synthesis, which involves the methylation of its precursor, (S)-1-phenylethanol.^[2] This S_N2 reaction proceeds with retention of configuration at the chiral center of the alcohol.

Preparation of the Chiral Precursor: (S)-1-Phenylethanol

An effective method for obtaining the enantiomerically pure precursor is through the enzymatic kinetic resolution of racemic (±)-1-phenylethanol.^[1]

Experimental Protocol 1: Enzymatic Resolution of (±)-1-Phenylethanol^[1]

- Materials: Racemic (±)-1-phenylethanol, vinyl acetate, Novozyme 435 (immobilized lipase B from *Candida antarctica*), n-hexane.
- Procedure:
 - Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (acyl donor) in n-hexane within a sealed glass bioreactor.
 - Add Novozyme 435 (e.g., 11 mg/mL) to the mixture.
 - Stir the reaction at a controlled temperature (e.g., 42 °C) for a duration sufficient to achieve ~50% conversion (e.g., 75 minutes). The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-1-phenylethanol unreacted.
 - Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).
 - Upon reaching the target conversion, remove the enzyme by filtration to quench the reaction. The unreacted (S)-1-phenylethanol can then be separated from the (R)-acetate by column chromatography.

Synthesis of (S)-**(1-Methoxyethyl)benzene** via Williamson Ether Synthesis

This protocol details a standard laboratory-scale procedure for the O-methylation of (S)-1-phenylethanol.[\[10\]](#)[\[11\]](#)

Table 3: Quantitative Data for Williamson Ether Synthesis[\[10\]](#)

Parameter	Value	Notes
Starting Material	(S)-1-Phenylethanol	The enantiomeric excess (e.e.) of the product is determined by the e.e. of the starting material.
Base	Sodium Hydride (NaH)	Typically a 60% dispersion in mineral oil. A slight excess (1.2 eq) ensures complete deprotonation.
Methylating Agent	Methyl Iodide (CH ₃ I)	A reactive methylating agent. A slight excess (1.1 - 1.5 eq) drives the reaction to completion.
Solvent	Anhydrous Tetrahydrofuran (THF)	An aprotic polar solvent is crucial.
Reaction Temperature	0 °C to Room Temperature	Deprotonation is performed at 0 °C to control the exothermic reaction.
Reaction Time	2 - 6 hours	Monitor by Thin Layer Chromatography (TLC).
Typical Yield	>90% (Isolated)	Highly dependent on experimental setup and purity of reagents.

| Enantiomeric Excess (e.e.) | >99% | The reaction proceeds with retention of configuration. |

Experimental Protocol 2: Williamson Ether Synthesis[\[2\]](#)[\[10\]](#)

- Materials: (S)-1-phenylethanol (1.0 eq), Sodium hydride (NaH, 60% dispersion, 1.1-1.2 eq), Methyl iodide (1.2-1.5 eq), Anhydrous THF, Saturated aqueous NH₄Cl solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the NaH suspension.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.[\[2\]](#)[\[10\]](#)
 - Methylation: Cool the alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[\[10\]](#)
 - Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by fractional distillation or flash column chromatography to yield pure (S)-**(1-Methoxyethyl)benzene**.[\[2\]](#)[\[10\]](#)

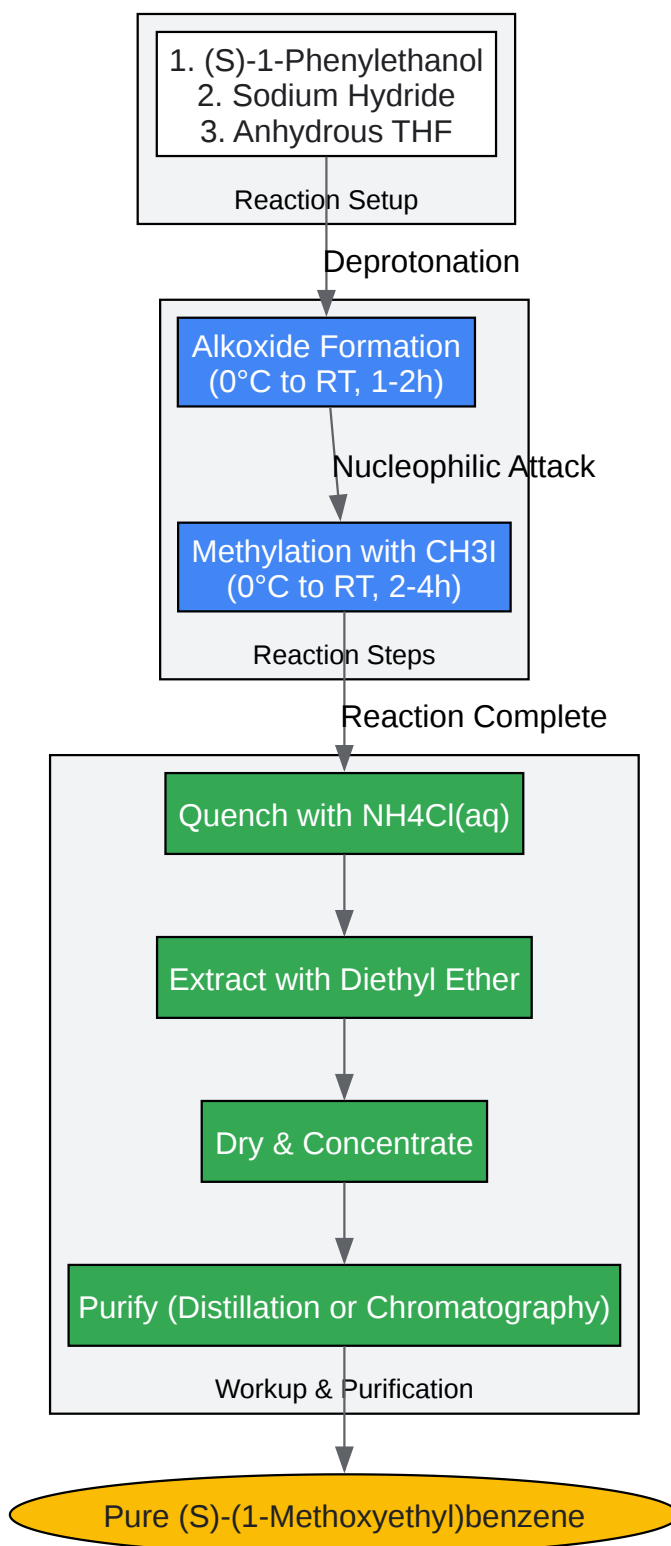


Diagram 1: Experimental Workflow for Williamson Ether Synthesis

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Diagram 1: Experimental Workflow for Williamson Ether Synthesis.

Applications and Logical Workflows

While the direct application of (S)-**(1-Methoxyethyl)benzene** as a chiral auxiliary is not extensively documented, its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-phenylethylamine, are pivotal in numerous asymmetric transformations.^[12] The principles governing the use of these auxiliaries can be extended to conceptualize workflows for (S)-**(1-Methoxyethyl)benzene**.^[13]

The core principle involves the temporary attachment of the chiral group to a substrate, which then directs a reagent to a specific face of the molecule, inducing diastereoselectivity.^[3] Subsequent removal of the auxiliary reveals the enantiomerically enriched product.^[3]

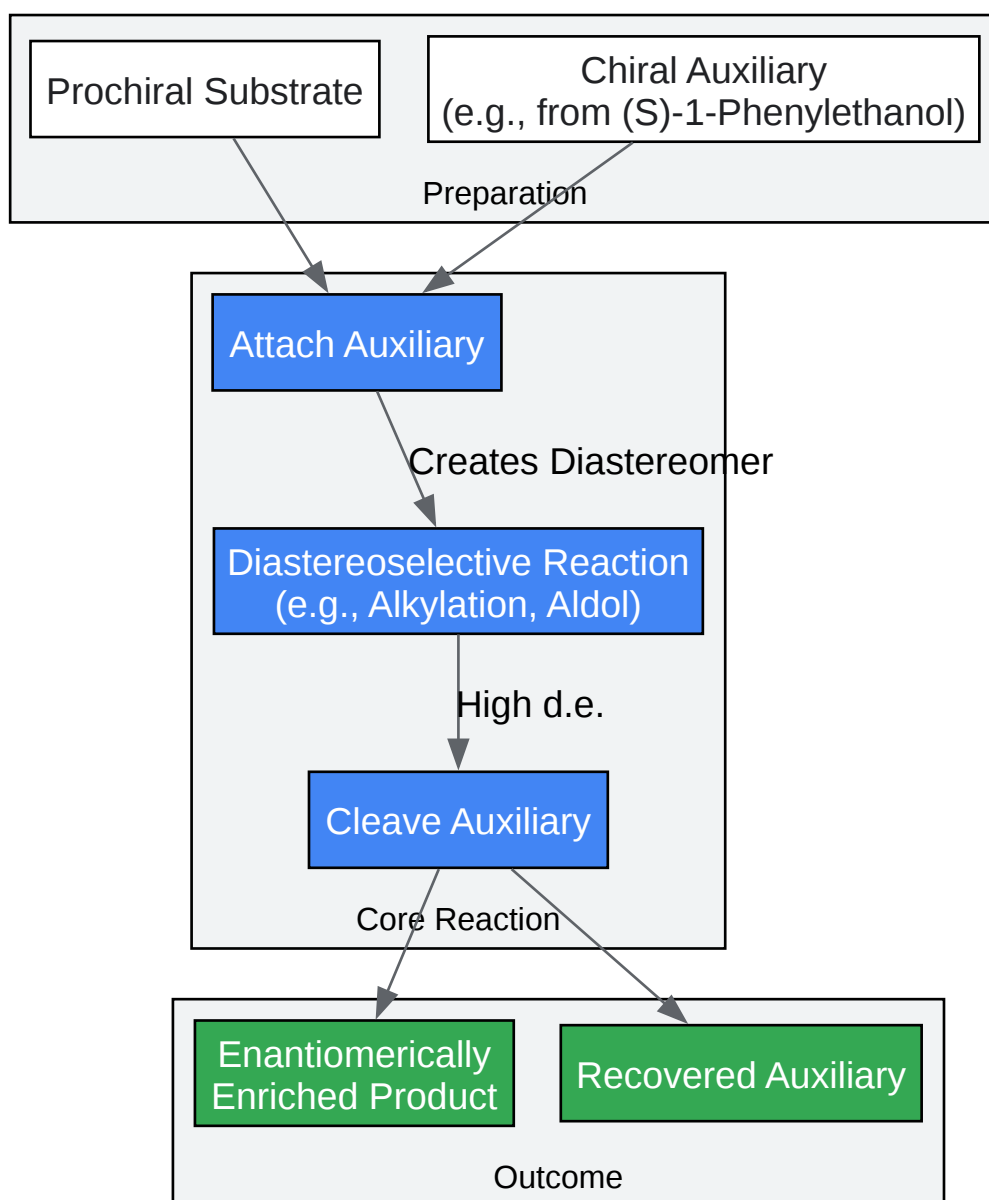


Diagram 2: General Workflow for Asymmetric Synthesis

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Diagram 2: General Workflow for Asymmetric Synthesis.

Biological Context

Specific biological studies on (S)-**(1-Methoxyethyl)benzene** are not widely reported.^[1]

However, the broader class of styryl compounds has been investigated for various biological activities, such as inducing apoptosis in cancer cells.^[1] This suggests that molecules with a

styryl-like fragment could potentially interact with cellular pathways regulating cell death.^[1] A hypothetical workflow can be outlined to investigate this potential.

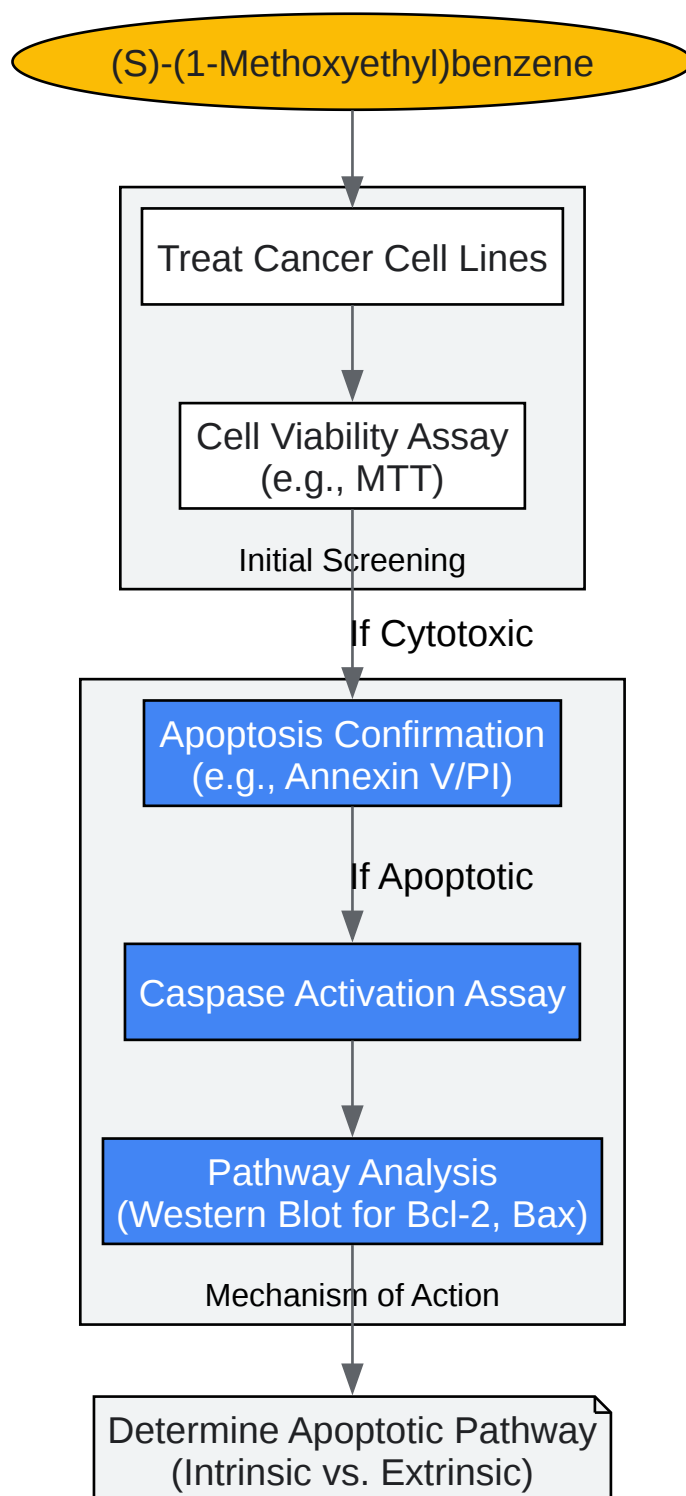


Diagram 3: Hypothetical Apoptosis Induction Workflow

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Diagram 3: Hypothetical Apoptosis Induction Workflow.

Characterization and Quality Control

Confirming the identity and purity of synthesized (S)-**(1-Methoxyethyl)benzene** is essential.

- Spectroscopic Data:
 - ^1H NMR: Expected signals include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the methoxy protons, and multiplets for the aromatic protons. [\[2\]](#)
 - ^{13}C NMR: The spectrum would show distinct signals for the methyl, methine, methoxy, and aromatic carbons. [\[2\]](#)
 - IR Spectroscopy: Characteristic absorption bands would be observed for C-H (aromatic and aliphatic), C-O (ether), and C=C (benzene ring) stretching. [\[2\]](#)
- Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical quality control parameter for a chiral compound. It is reliably determined by chiral High-Performance Liquid Chromatography (HPLC). [\[1\]](#)

Experimental Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC [\[1\]](#)

- Purpose: To determine the enantiomeric excess (e.e.) of the synthesized (S)-**(1-Methoxyethyl)benzene**.
- Procedure:
 - Column Selection: Select a suitable chiral stationary phase (CSP) column known to resolve aromatic ethers or similar structures (e.g., a Daicel Chiralcel® series column).
 - Mobile Phase: Use a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
 - Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

- Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
- Calculation: Calculate the enantiomeric excess using the areas of the two peaks corresponding to the (S) and (R) enantiomers: $\text{e.e. (\%)} = [(\text{Area(S)} - \text{Area(R)}) / (\text{Area(S)} + \text{Area(R)})] \times 100$

Conclusion

(S)-(1-Methoxyethyl)benzene is a significant chiral building block whose utility in pharmaceutical and chemical research is predicated on its enantiomeric purity. The synthetic route via Williamson ether synthesis from its precursor, (S)-1-phenylethanol, is a reliable and high-yielding method that preserves stereochemical integrity. While its direct role as a chiral auxiliary is less explored than its analogues, the principles of asymmetric synthesis provide a clear framework for its potential applications. The protocols and workflows detailed in this guide offer a comprehensive resource for the synthesis, characterization, and conceptual application of (S)-(1-Methoxyethyl)benzene for researchers in the field.

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